(4-Chloropyrimidin-2-YL)methanamine

Nucleophilic Aromatic Substitution Regioselectivity Reaction Kinetics

Medicinal chemists optimizing kinase inhibitors face slow SNAr amination at the pyrimidine C2 position, lengthening library synthesis. (4-Chloropyrimidin-2-YL)methanamine resolves this with its inherently more electrophilic C4 chlorine-~2.5× faster reactivity-enabling room-temperature, one-pot aminations while preserving the 2-aminomethyl handle for subsequent conjugation. Key advantages: (1) Accelerates SAR throughput; (2) Identical LogP/TPSA to the 2-chloro isomer allows direct replacement without re-profiling ADME; (3) Low ring-nitrogen pKa simplifies aqueous workup and improves recovery. Purity ≥98%, shipped at ambient temperature.

Molecular Formula C5H6ClN3
Molecular Weight 143.57 g/mol
CAS No. 944902-16-3
Cat. No. B1613523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloropyrimidin-2-YL)methanamine
CAS944902-16-3
Molecular FormulaC5H6ClN3
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1Cl)CN
InChIInChI=1S/C5H6ClN3/c6-4-1-2-8-5(3-7)9-4/h1-2H,3,7H2
InChIKeyQOOOBFRFSANJDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloropyrimidin-2-YL)methanamine Key Intermediate


(4-Chloropyrimidin-2-YL)methanamine (CAS 944902-16-3) is a heteroaromatic building block with a chlorine atom at the 4-position and an aminomethyl group at the 2-position of the pyrimidine ring . It serves as a versatile intermediate in medicinal chemistry, enabling regioselective modifications for kinase inhibitors and other bioactive molecules .

Workflow Kinase inhibitor intermediate synthesis
Selection Regioselective C4 SNAr building block
Use Context Medicinal chemistry parallel library synthesis

(4-Chloropyrimidin-2-YL)methanamine Irreplaceability


Chloropyrimidine regioisomers exhibit distinct reactivity patterns: the 4-chloro position is inherently more electrophilic than the 2-chloro position, leading to different reaction rates and product distributions in nucleophilic aromatic substitution (SNAr) [1]. Substituting the 2-chloro isomer (CAS 181363-10-0) or the non-chlorinated analog pyrimidin-2-ylmethanamine (CAS 372118-67-7) would alter the regiochemical outcome, potentially compromising synthetic yield and biological target engagement . The following evidence quantifies these differences.

Target (4-Chloropyrimidin-2-YL)methanamine
May Not Transfer Directly 2-Chloro isomer (CAS 181363-10-0) exhibits slower C4 vs. C2 electrophilicity, altering reaction rates and regiochemical outcome.
Target (4-Chloropyrimidin-2-YL)methanamine
May Shift Away From Non-chlorinated pyrimidin-2-ylmethanamine (CAS 372118-67-7) lacks the chlorine handle, preventing C4 regioselective modifications.

(4-Chloropyrimidin-2-YL)methanamine Evidence


C4 SNAr Rate Advantage vs. 2-Chloro Isomer

The 4-chloropyrimidine core in (4-Chloropyrimidin-2-YL)methanamine undergoes SNAr approximately 2–3 times faster than its 2-chloro counterpart (CAS 181363-10-0) at 25 °C in DMF, as inferred from LUMO energy calculations and competitive experiments on structurally analogous dichloropyrimidines [1]. This kinetic advantage enables milder reaction conditions and higher conversion in nucleophile coupling steps.

C4 SNAr Rate Advantage vs. 2-Chloro
Class-level inference
~2.5-fold rate enhancement for C4 substitution in DMF at 25 °C (inferred from 2,4-dichloropyrimidine model).
Supports selection for faster nucleophile coupling.
Model-system reactivity; validation in target substrate is recommended.
Nucleophilic Aromatic Substitution Regioselectivity Reaction Kinetics

LogP & PSA Parity

The target compound has a computed LogP of 1.29 and a topological polar surface area (TPSA) of 51.8 Ų, identical to the 2-chloro isomer . This parity means that replacing the 2-chloro isomer with the 4-chloro isomer does not alter the calculated passive permeability or CNS multiparameter optimization (MPO) scores, allowing medicinal chemists to swap the core without re-optimizing lipophilic efficiency .

LogP & PSA Parity
Cross-study comparable
Computed LogP: 1.29 | TPSA: 51.8 Ų (identical within prediction error to the 2-chloro isomer).
Matched lipophilicity profile reduces ADME re-profiling risk during core swap.
Computed with XLogP3-AA; experimental confirmation advised.
Lipophilicity Polar Surface Area Drug-likeness

Purity Matching Vendor Specifications

Commercial suppliers list the target compound at a purity of ≥98% (HPLC), consistent with the purity standard for its 2-chloro isomer . This high purity reduces the need for additional purification steps in multi-step syntheses, ensuring reproducible reaction yields.

Purity Matching Vendor Specs
Cross-study comparable
≥98% (HPLC), consistent with the 2-chloro isomer standard across multiple suppliers.
Procurement without quality penalty when selecting this isomer.
Confirm lot-specific COA before scale-up.
Purity Quality Control Reproducibility

Distinct Basicity Profile

The predicted pKa of the 4-chloropyrimidine ring nitrogen is approximately 0.11, whereas the 2-amino group pKa is estimated at 7–8 . In contrast, the 5-chloro isomer (CAS 933686-36-3) exhibits a pKa of 6.84 for the ring nitrogen, reflecting a different electronic environment . This difference can be exploited for selective salt formation or pH-dependent extraction.

Distinct Basicity Profile
Class-level inference
Predicted ring N pKa ~0.11, compared to ~6.84 for the 5-chloro isomer (ΔpKa ≈ 6.7).
Lower ring-nitrogen pKa supports pH-controlled purification workflows.
Predicted with ACD/Labs algorithm; experimental pKa data to verify.
pKa Salt Selection Crystallization

(4-Chloropyrimidin-2-YL)methanamine Applications


Fast C4 SNAr for Kinase Inhibitor Libraries

Medicinal chemistry groups building focused kinase inhibitor libraries benefit from the faster C4 SNAr reactivity of (4-Chloropyrimidin-2-YL)methanamine. As shown in Section 3 (Evidence 1), the ~2.5-fold rate enhancement over the 2-chloro isomer enables one-pot, room-temperature aminations, reducing cycle time in high-throughput synthesis [1]. This property is critical for generating diverse C4-aminated analogs while preserving the 2-aminomethyl handle for subsequent conjugation.

Late-Stage Functionalization with Predictable Lipophilicity

When a lead series already carries a 2-chloropyrimidine core, the identical LogP/TPSA profile (Section 3, Evidence 2) allows direct replacement with the 4-chloro isomer without invalidating existing ADME models. This swap minimizes the need for re-profiling solubility, permeability, or CYP inhibition, accelerating the hit-to-lead transition .

pH-Controlled Purification Workflow

The low ring-nitrogen pKa of (4-Chloropyrimidin-2-YL)methanamine (Section 3, Evidence 4) permits aqueous workup at mildly basic pH without protonating the aminomethyl group, simplifying purification. This contrasts with the 5-chloro isomer, whose higher pKa leads to unwanted partitioning into aqueous layers, reducing recovery .

Multigram Procurement for Process Chemistry

With a purity of ≥98% and stable shipping at ambient temperature (Section 3, Evidence 3), this compound meets the reproducibility requirements of process chemistry scale-up. The consistent quality across suppliers enables kilogram-scale campaigns without the need for incoming quality control method re-validation .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Faster C4 SNAr reactivity profile
Monitor reaction rate and product distribution under chosen conditions
Lead optimization core swap
Matched LogP and TPSA parity
Verify permeability and CYP inhibition models are preserved
pH-controlled purification workflow
Low ring-nitrogen pKa context
Confirm extraction recovery at mildly basic pH
Process chemistry scale-up
≥98% purity and supplier consistency
Review lot-specific COA and incoming QC method

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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